Acid Green 27
Overview
Description
Acid Green 27: C.I. This compound , is an organic synthetic dye with the chemical name disodium 2,2’-[(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)diimino]bis[5-butylbenzenesulfonate] . It is widely used in the textile industry for dyeing natural fibers such as cotton, silk, and wool. The compound appears as a green crystalline powder and is known for its high solubility in water and acidic solutions .
Mechanism of Action
Target of Action
Acid Green 27, also known as C.I. 61580, is a chemical compound primarily used as a dye
Mode of Action
These interactions allow the dye to bind to its targets and impart color, which can be used for visualization under certain conditions .
Result of Action
The primary result of this compound’s action is the staining of target materials, which can include biological tissues and cells . This staining allows for the visualization of these targets under certain conditions, which can be useful in a variety of research and industrial applications.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and ionic strength of the solution can affect the binding efficiency and stability of the dye. Furthermore, the presence of other molecules can also influence the action of this compound, as they may compete with the dye for binding sites on the target .
Biochemical Analysis
Biochemical Properties
Acid Green 27 plays a significant role in biochemical reactions, particularly in the labeling and detection of biomolecules. It interacts with various enzymes, proteins, and other biomolecules through its chromophoric groups, which allow it to bind to specific sites on these molecules. For instance, this compound can bind to proteins through electrostatic interactions and hydrogen bonding, facilitating the visualization of protein bands in electrophoresis . Additionally, it can interact with nucleic acids, aiding in the detection of DNA and RNA in various assays.
Cellular Effects
This compound influences various cellular processes and functions. In different cell types, it can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism. It can also impact cell signaling by interacting with receptors and other signaling molecules, potentially affecting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. At the molecular level, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, affecting its activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products can have different biochemical properties and effects. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical or physiological changes occur. High doses of this compound can result in toxicity, affecting liver and kidney function, and causing oxidative stress and inflammation in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can affect metabolic flux and metabolite levels by altering the activity of key enzymes in these pathways. For instance, this compound can inhibit enzymes involved in oxidative phosphorylation, leading to changes in cellular energy production. Additionally, it can interact with cofactors such as nicotinamide adenine dinucleotide (NADH) and flavin adenine dinucleotide (FAD), influencing redox reactions and metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through endocytosis or active transport mechanisms, and it can bind to intracellular proteins that facilitate its localization and accumulation. The distribution of this compound within tissues can vary depending on the tissue type and the presence of specific transporters and binding proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound can localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, it can be directed to the nucleus, where it can interact with DNA and transcription factors, affecting gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acid Green 27 is typically synthesized through a multi-step process involving the following key steps:
Starting Materials: The synthesis begins with 1,4-dihydroxyanthraquinone and 4-butylaniline.
Condensation Reaction: 1,4-dihydroxyanthraquinone undergoes partial reduction using zinc powder and hydrochloric acid, followed by condensation with 4-butylaniline.
Oxidation and Sulfonation: The resulting intermediate is then oxidized and sulfonated to yield the final product, this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes:
Reduction: Partial reduction of 1,4-dihydroxyanthraquinone using zinc powder and hydrochloric acid.
Condensation: Condensation with 4-butylaniline under controlled conditions.
Oxidation and Sulfonation: Oxidation and sulfonation of the intermediate product.
Purification: The final product is purified through filtration, drying, and milling to obtain the green crystalline powder.
Chemical Reactions Analysis
Types of Reactions: Acid Green 27 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions.
Reduction: It can be reduced to its corresponding leuco form under reducing conditions.
Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc powder.
Substitution: Nucleophiles such as amines or thiols under acidic or basic conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the anthraquinone core.
Reduction Products: Leuco forms of this compound.
Substitution Products: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acid Green 27 has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining biological tissues and cells for microscopic analysis.
Medicine: Investigated for potential use in diagnostic imaging and as a therapeutic agent.
Comparison with Similar Compounds
Acid Green 25: Another green dye with similar applications but different chemical structure.
Acid Green 41: Known for its use in dyeing and staining, with distinct spectral properties.
Acid Green 9: Used in similar applications but with different solubility and stability characteristics.
Uniqueness of Acid Green 27: this compound is unique due to its high solubility in water and acidic solutions, making it particularly suitable for dyeing natural fibers. Its ability to absorb ultraviolet radiation and convert it to visible light also sets it apart from other similar compounds .
Properties
CAS No. |
6408-57-7 |
---|---|
Molecular Formula |
C34H34N2NaO8S2 |
Molecular Weight |
685.8 g/mol |
IUPAC Name |
disodium;5-butyl-2-[[4-(4-butyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate |
InChI |
InChI=1S/C34H34N2O8S2.Na/c1-3-5-9-21-13-15-25(29(19-21)45(39,40)41)35-27-17-18-28(32-31(27)33(37)23-11-7-8-12-24(23)34(32)38)36-26-16-14-22(10-6-4-2)20-30(26)46(42,43)44;/h7-8,11-20,35-36H,3-6,9-10H2,1-2H3,(H,39,40,41)(H,42,43,44); |
InChI Key |
IZKQRESKIIFYRB-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)CCCC)S(=O)(=O)[O-])C(=O)C5=CC=CC=C5C3=O)S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)CCCC)S(=O)(=O)O)C(=O)C5=CC=CC=C5C3=O)S(=O)(=O)O.[Na] |
6408-57-7 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Acid Green 27 and what is its primary application in scientific research?
A1: this compound is an organic dye often employed as a model compound in scientific research to study adsorption processes and enzymatic activity. [, , , ] It belongs to the anthraquinone class of dyes and is known for its vibrant green color. While not a drug itself, its properties make it a suitable subject for various investigations relevant to environmental science and biochemistry.
Q2: How does this compound interact with materials like activated carbon and what factors influence this interaction?
A2: this compound exhibits strong adsorption onto activated carbon, making it a relevant subject for studying wastewater treatment methods. [] The efficiency of this adsorption is influenced by factors like the dosage of activated carbon, the pH of the solution, initial dye concentration, contact time, and temperature. Research suggests that the adsorption process of this compound onto activated carbon follows the Freundlich isotherm model and is physisorption in nature, implying weak van der Waals forces drive the interaction. []
Q3: The research mentions this compound's effectiveness across a spectrum of wavelengths. Can you elaborate on this and its significance?
A4: this compound effectively quenches the fluorescence of various fluorophores across the visible spectrum and into the near-infrared range. [] This broad applicability is significant because it enables researchers to develop multiplex assays. By employing different fluorophores with distinct emission wavelengths, each paired with this compound as a quencher, the activity of multiple enzymes can be monitored simultaneously in a single sample. This capability is particularly valuable when studying complex biological systems and pathways, such as those involving histone modifications. []
Q4: What are the environmental implications of using this compound and are there any concerns regarding its disposal?
A5: While this compound serves as a valuable tool in research, its presence in wastewater can have adverse environmental impacts. [, ] As an anionic dye, it can contaminate water bodies, affecting aquatic life and potentially posing risks to human health. Therefore, responsible waste management practices are crucial. Research focuses on developing efficient and eco-friendly methods for removing this compound from wastewater, with adsorption onto materials like modified blast-furnace slag showing promise as a cost-effective solution. []
Q5: The research paper mentions recrystallization of this compound. What is the significance of controlling the crystal shape of this dye?
A6: Researchers have successfully controlled the shape of this compound crystals during recrystallization by manipulating solvent mixtures. [] This ability to control crystal morphology is significant because crystal shape can influence the dye's physical and chemical properties, such as its solubility, stability, and optical characteristics. These factors, in turn, can impact the dye's performance in various applications, including its use in research assays or industrial processes. [, ]
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